Cas no 544428-38-8 (Methyl 2-(chloroacetyl)amino-4-ethyl-5-methylthiophene-3-carboxylate)

Methyl 2-(chloroacetyl)amino-4-ethyl-5-methylthiophene-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- 2-(2-氯乙烷酰基氨基)-4-乙基-5-甲基-噻吩-3-甲酸甲酯
- methyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate
- methyl 2-[(2-chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate
- methyl 2-(2-chloroacetamido)-4-ethyl-5-methylthiophene-3-carboxylate
- BBL017366
- STK444938
- methyl2-(2-chloroacetamido)-4-ethyl-5-methylthiophene-3-carboxylate
- MFCD03377626
- H21995
- ALBB-002217
- AKOS000305616
- CS-0319853
- VS-06094
- 544428-38-8
- Methyl 2-(chloroacetyl)amino-4-ethyl-5-methylthiophene-3-carboxylate
-
- MDL: MFCD03377626
- インチ: 1S/C11H14ClNO3S/c1-4-7-6(2)17-10(13-8(14)5-12)9(7)11(15)16-3/h4-5H2,1-3H3,(H,13,14)
- InChIKey: FXKSBBGLAJEBAR-UHFFFAOYSA-N
- ほほえんだ: ClC([H])([H])C(N([H])C1=C(C(=O)OC([H])([H])[H])C(=C(C([H])([H])[H])S1)C([H])([H])C([H])([H])[H])=O
計算された属性
- せいみつぶんしりょう: 275.0382922Da
- どういたいしつりょう: 275.0382922Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 300
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 83.6
Methyl 2-(chloroacetyl)amino-4-ethyl-5-methylthiophene-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB380396-1 g |
Methyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate |
544428-38-8 | 1g |
€322.50 | 2023-04-25 | ||
TRC | M016725-250mg |
Methyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate |
544428-38-8 | 250mg |
$ 275.00 | 2022-06-02 | ||
Matrix Scientific | 029424-500mg |
Methyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate |
544428-38-8 | 500mg |
$189.00 | 2023-09-06 | ||
abcr | AB380396-5 g |
Methyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate |
544428-38-8 | 5g |
€907.00 | 2023-04-25 | ||
abcr | AB380396-1g |
Methyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate; . |
544428-38-8 | 1g |
€317.00 | 2025-03-19 | ||
A2B Chem LLC | AJ01577-1g |
Methyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate |
544428-38-8 | >95% | 1g |
$509.00 | 2024-04-19 | |
A2B Chem LLC | AJ01577-500mg |
Methyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate |
544428-38-8 | >95% | 500mg |
$467.00 | 2024-04-19 | |
TRC | M016725-1000mg |
Methyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate |
544428-38-8 | 1g |
$ 720.00 | 2022-06-02 | ||
TRC | M016725-500mg |
Methyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate |
544428-38-8 | 500mg |
$ 450.00 | 2022-06-02 | ||
abcr | AB380396-500mg |
Methyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate; . |
544428-38-8 | 500mg |
€269.00 | 2025-03-19 |
Methyl 2-(chloroacetyl)amino-4-ethyl-5-methylthiophene-3-carboxylate 関連文献
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
Methyl 2-(chloroacetyl)amino-4-ethyl-5-methylthiophene-3-carboxylateに関する追加情報
Methyl 2-(chloroacetyl)amino-4-ethyl-5-methylthiophene-3-carboxylate (CAS No. 544428-38-8): A Comprehensive Overview
Methyl 2-(chloroacetyl)amino-4-ethyl-5-methylthiophene-3-carboxylate, identified by its CAS number 544428-38-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thiophene derivatives, a class of heterocyclic compounds known for their diverse biological activities and potential therapeutic applications.
The molecular structure of Methyl 2-(chloroacetyl)amino-4-ethyl-5-methylthiophene-3-carboxylate incorporates several key functional groups, including a chloroacetyl moiety and an amino group, which contribute to its unique chemical properties and reactivity. The presence of these functional groups makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents.
In recent years, there has been growing interest in thiophene derivatives due to their broad spectrum of biological activities. These compounds have been explored for their potential applications in the treatment of various diseases, including cancer, inflammation, and infectious disorders. The specific arrangement of atoms in Methyl 2-(chloroacetyl)amino-4-ethyl-5-methylthiophene-3-carboxylate suggests that it may exhibit inhibitory effects on certain enzymes and receptors involved in disease pathways.
One of the most compelling aspects of this compound is its role as a building block in drug discovery. The chloroacetyl group, in particular, is known for its ability to form amide bonds with various biomolecules, making it an excellent candidate for conjugation with therapeutic agents. This property has been leveraged in the development of targeted therapies, where Methyl 2-(chloroacetyl)amino-4-ethyl-5-methylthiophene-3-carboxylate could serve as a linker molecule to enhance drug delivery and specificity.
Recent studies have highlighted the potential of thiophene derivatives as antimicrobial agents. The structural features of Methyl 2-(chloroacetyl)amino-4-ethyl-5-methylthiophene-3-carboxylate align well with known antimicrobial scaffolds, suggesting that it may possess inhibitory activity against bacteria and fungi. This is particularly relevant in the context of rising antibiotic resistance, where novel antimicrobial compounds are urgently needed.
The synthesis of Methyl 2-(chloroacetyl)amino-4-ethyl-5-methylthiophene-3-carboxylate involves a multi-step process that requires careful optimization to ensure high yield and purity. Key steps include the functionalization of the thiophene ring with appropriate substituents, followed by the introduction of the chloroacetyl and amino groups. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve regioselective modifications and improve overall efficiency.
In addition to its pharmaceutical applications, Methyl 2-(chloroacetyl)amino-4-ethyl-5-methylthiophene-3-carboxylate has shown promise in materials science. Thiophene-based polymers are known for their excellent electrical conductivity and mechanical stability, making them suitable for use in organic electronics and sensors. The unique structure of this compound could potentially be exploited to develop novel materials with enhanced performance characteristics.
The biological activity of Methyl 2-(chloroacetyl)amino-4-ethyl-5-methylthiophene-3-carboxylate has been further explored through computational modeling and experimental studies. Molecular docking simulations have revealed that this compound can interact with various biological targets, including enzymes and receptors involved in signal transduction pathways. These interactions may lead to the development of new therapeutic strategies targeting diseases such as cancer and neurodegenerative disorders.
In conclusion, Methyl 2-(chloroacetyl)amino-4-ethyl-5-\(methylthiophene\)-3-carboxylate (CAS No. 544428\-\38\-\8\) is a versatile compound with significant potential in pharmaceutical research and industrial applications. Its unique structural features and functional groups make it a valuable tool for drug discovery, antimicrobial development, and materials science. As research continues to uncover new applications for thiophene derivatives, compounds like this one are likely to play an increasingly important role in advancing scientific knowledge and developing innovative solutions to global health challenges.
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